NQ301

Descripción general

Descripción

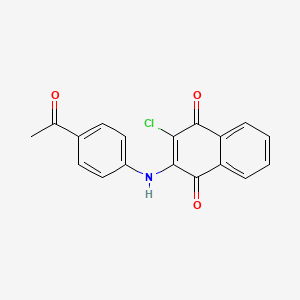

NQ301, también conocido como 2-[(4-acetilfenil)amino]-3-cloro-1,4-naftoquinona, es un compuesto sintético con significativas actividades biológicas. Se reconoce principalmente por sus propiedades antitrombóticas y antiplaquetarias. This compound inhibe la agregación plaquetaria y la actividad de la sintetasa de tromboxano A2, lo que lo convierte en un agente valioso en la investigación cardiovascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NQ301 se sintetiza mediante un proceso de múltiples etapas que involucra la reacción de 2-cloro-1,4-naftoquinona con 4-acetilanilina. La reacción generalmente ocurre en presencia de un solvente adecuado como el dimetilsulfóxido (DMSO) y bajo condiciones de temperatura controladas .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento. El compuesto a menudo se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: NQ301 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados de quinona.

Reducción: La reducción de this compound puede conducir a la formación de derivados de hidroquinona.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean comúnmente nucleófilos como aminas y tioles.

Productos principales:

Oxidación: Formación de varios derivados de quinona.

Reducción: Formación de derivados de hidroquinona.

Sustitución: Formación de derivados de naftoquinona sustituidos.

Aplicaciones Científicas De Investigación

NQ301 is a chemical compound known as a naphthoquinone and is identified by the CAS number 130089-98-4. It exhibits various biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Antiplatelet and Antithrombotic Agent

this compound is recognized for its potential as a therapeutic agent in preventing thrombotic events because of its antiplatelet properties, making it a candidate for treating cardiovascular diseases where platelet aggregation poses significant risks. this compound reduces platelet aggregation by interfering with the arachidonic acid cascade in activated platelets. Studies show that this compound can completely block increases in intracellular calcium levels induced by platelet activation, thereby inhibiting thrombus formation.

This compound inhibits thromboxane A2 synthase activity with thromboxane A2/prostaglandin H2 receptor blockade and modulates arachidonic acid liberation as well as 12-hydroxy-5,8,10,14-eicosatetraenoic acid formation in platelets . this compound concentration-dependently inhibits washed rabbit platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane A2 receptor agonist .

CD45 Inhibitor

this compound functions as a selective inhibitor of the protein tyrosine phosphatase CD45, with an IC50 value of approximately 200 nM. It demonstrates potency in modulating cellular responses associated with platelet activation and aggregation. NQ 301 exhibits >200-fold selectivity for CD45 over six related protein tyrosine phosphatases . It increases phosphorylation of Lck in Jurkat cells and reduces T cell receptor signaling in activated splenocytes in vitro .

Anti-inflammatory and Antimicrobial

Due to its anti-inflammatory and antimicrobial activities, this compound may have potential applications in treating inflammatory diseases and infections. Its ability to enhance cAMP levels suggests potential anti-inflammatory effects that could be beneficial in various cardiovascular conditions.

Impact on Platelet Function

this compound has been shown to inhibit cytosolic calcium mobilization and ATP secretion during platelet activation processes. this compound could modulate multiple pathways involved in thrombosis and inflammation, making it a valuable compound for further investigation in clinical settings.

Anticancer Activity

Two open enones showed significant anticancer activity with IC50 of 5.0 and 2.5 μM respectively.

The table below compares this compound with other compounds:

| Compound Name | Structure Type | Key Activity | IC50 Value (nM) | Unique Features |

|---|---|---|---|---|

| This compound | Naphthoquinone | Antiplatelet, Antithrombotic | 200 | Selective CD45 inhibitor |

| Compound A | Flavonoid | Antioxidant, Anti-inflammatory | 150 | Broad-spectrum anti-inflammatory |

| Compound B | Thienopyridine | Antiplatelet | 100 | Commonly used in clinical settings |

| Aspirin | Antiplatelet | 300 | Irreversible COX inhibitor |

Mecanismo De Acción

NQ301 ejerce sus efectos inhibiendo la actividad de la sintetasa de tromboxano A2 y el receptor de tromboxano A2. Suprime la agregación plaquetaria inhibiendo la vía intracelular en lugar de inhibir directamente la unión del complejo fibrinógeno-GPIIb/IIIa. This compound inhibe significativamente el aumento de la concentración de iones de calcio citosólico y la secreción de trifosfato de adenosina, y también aumenta significativamente los niveles de monofosfato de adenosina cíclico en plaquetas activadas .

Compuestos similares:

- 2-Cloro-3-(4-acetilfenil)-amino-1,4-naftoquinona

- 2-[(4-Acetilfenil)amino]-3-cloro-1,4-naftalenodiona

- Compuesto 211

Comparación: this compound es único debido a su inhibición selectiva de la actividad de la sintetasa de tromboxano A2 y el receptor. A diferencia de otros compuestos similares, this compound exhibe un potente efecto antitrombótico al modular la liberación de ácido araquidónico e inhibir la formación de tromboxano B2. Esto lo convierte en un compuesto valioso en la investigación cardiovascular y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone

- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione

- Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, this compound exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

Actividad Biológica

NQ301, also known as 2-chloro-3-(4-hydroxyphenyl)-1,4-naphthoquinone, is a selective inhibitor of the protein tyrosine phosphatase CD45, with a reported IC50 of 200 nM. This compound has garnered attention for its diverse biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties. Its selectivity for CD45 over related phosphatases (greater than 200-fold) makes it a valuable tool in research focused on T-cell signaling and inflammation modulation.

This compound inhibits the tyrosine phosphatase activity of CD45, which plays a crucial role in T-cell receptor (TCR) signaling. By blocking CD45, this compound compromises signal transduction during T-cell activation, thereby reducing the phosphorylation of key proteins involved in immune responses. This inhibition leads to decreased T-cell receptor signaling in activated splenocytes and increased phosphorylation of Lck in Jurkat cells .

In Vivo Studies

- Inflammation Models : this compound has been shown to block inflammation in various models, including a delayed-type hypersensitivity model. This suggests potential applications in treating autoimmune diseases where CD45-mediated signaling contributes to pathogenesis .

- Antiplatelet and Antithrombotic Effects : In animal studies, this compound significantly inhibited platelet aggregation and prevented death due to pulmonary thrombosis in mice. These findings indicate its potential as an antithrombotic agent .

Table of Biological Activities

Case Study 1: T-Cell Modulation

In a study examining the effects of this compound on T-cell activation, researchers found that treatment with this compound led to reduced IL-2 production and CD69 expression in Jurkat cells exposed to antigen. This supports the hypothesis that inhibiting CD45 can modulate T-cell responses effectively .

Case Study 2: Thrombosis Prevention

Another study focused on the antithrombotic properties of this compound demonstrated that oral administration significantly reduced thrombus formation in a rat model. The results indicated that this compound could be developed as a therapeutic agent for preventing thromboembolic events .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NQ301 in inhibiting platelet aggregation?

this compound acts as a dual inhibitor of thromboxane A2 receptor (TXA2R) and synthase (TXAS), reducing thromboxane-mediated platelet activation and aggregation. It also selectively inhibits CD45, a protein tyrosine phosphatase critical for immune cell signaling, with an IC50 of 200 nM . Methodologically, its antithrombotic effects are validated via collagen-challenged rabbit platelet aggregation assays (IC50 = 10 mg/mL) and competitive binding studies using recombinant CD45 .

Q. Which experimental models are suitable for studying this compound's antithrombotic activity?

Rabbit platelet models are standard for assessing this compound's inhibition of collagen-induced aggregation, providing translational relevance to human thrombosis pathways. For CD45 inhibition, human T-cell lines or primary immune cells are recommended to evaluate downstream signaling (e.g., JAK/STAT pathways) . In vivo models, such as arterial thrombosis in rodents, can bridge mechanistic findings to physiological outcomes .

Q. How is this compound's inhibitory potency (IC50) determined in enzymatic assays?

IC50 values are calculated using dose-response curves from in vitro assays:

- TXA2R/TXAS inhibition : Radioligand displacement assays with ³H-labeled TXA2 analogs in platelet membranes .

- CD45 inhibition : Phosphatase activity assays with p-nitrophenyl phosphate (pNPP) as a substrate, measuring absorbance at 405 nm . Data normalization against controls (e.g., Ozagrel for TXAS) ensures specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency (IC50 = 200 nM) and in vivo efficacy (10 mg/mL)?

Discrepancies arise from differences in bioavailability, protein binding, and metabolic stability. To address this:

- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in animal models.

- Use cryo-EM (as in Fab-NQ301 capsid studies) to visualize drug-target interactions in near-native conditions .

- Optimize formulations (e.g., liposomal encapsulation) to enhance solubility and target engagement .

Q. What experimental design considerations are critical for studying this compound's dual inhibition of TXA2R and CD45?

- Controls : Include selective inhibitors (e.g., Ozagrel for TXAS, PMX-53 for CD45) to isolate pathway-specific effects .

- Endpoint selection : Measure both platelet aggregation (light transmission aggregometry) and immune cell activation (flow cytometry for phosphorylated substrates) .

- Statistical power : Use factorial designs to account for interaction effects between pathways.

Q. How can structural biology techniques elucidate this compound's binding mode to CD45?

Cryo-EM at ~4 Å resolution, combined with molecular docking, can map this compound's interaction with CD45's catalytic domain. For example, Fab-NQ301 complexes bound to viral capsids have been resolved using this approach, revealing conformational changes critical for inhibition . Pair with mutagenesis (e.g., alanine scanning of CD45's active site) to validate binding residues .

Q. What strategies mitigate off-target effects when studying this compound in immune-thrombosis models?

- Proteomic profiling : Use phosphoproteomics to identify non-CD45 targets affected by this compound.

- Conditional knockout models : Validate CD45-specific effects using immune cells from CD45-deficient mice .

- Dose titration : Establish a therapeutic window where TXA2R/CD45 inhibition dominates over off-target kinase effects .

Q. Methodological Challenges & Solutions

Q. How should researchers optimize this compound's assay conditions for reproducibility?

- Platelet preparation : Use fresh, citrate-anticoagulated blood to avoid activation artifacts.

- Temperature control : Maintain 37°C during aggregation assays to mimic physiological conditions .

- Data reporting : Follow MIAME (Minimum Information About a Microarray Experiment) standards for enzymatic assays, detailing buffer pH, ion concentrations, and lot numbers of reagents .

Q. What are the limitations of using this compound in chronic disease models, and how can they be addressed?

this compound's short half-life (inferred from high in vivo IC50) limits chronic use. Solutions include:

- Developing prodrug forms with extended release.

- Combining with anticoagulants (e.g., heparin) to reduce dosing frequency .

- Monitoring long-term immune suppression via lymphocyte counts in toxicity studies .

Q. How can multi-omics approaches enhance understanding of this compound's polypharmacology?

Integrate transcriptomics (RNA-seq of treated platelets) and metabolomics (LC-MS for thromboxane B2 levels) to map this compound's impact on arachidonic acid and immune signaling pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify synergistic or antagonistic networks .

Propiedades

IUPAC Name |

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZKIQSQHZVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.